Cas no 2680705-24-0 (7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)
7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28288362
- 7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
- 2680705-24-0
- 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid
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- Inchi: 1S/C11H12F3N3O3/c12-11(13,14)10(20)16-4-6-1-2-17-7(9(18)19)5-15-8(17)3-6/h5-6H,1-4H2,(H,16,20)(H,18,19)
- InChI Key: OEYLEPPWLQZNRI-UHFFFAOYSA-N
- SMILES: FC(C(NCC1CC2=NC=C(C(=O)O)N2CC1)=O)(F)F
Computed Properties
- Exact Mass: 291.08307574g/mol
- Monoisotopic Mass: 291.08307574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 84.2Ų
7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28288362-1g |
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2680705-24-0 | 1g |
$1429.0 | 2023-09-08 | ||
| Enamine | EN300-28288362-5g |
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2680705-24-0 | 5g |
$4143.0 | 2023-09-08 | ||
| Enamine | EN300-28288362-10g |
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2680705-24-0 | 10g |
$6144.0 | 2023-09-08 | ||
| Enamine | EN300-28288362-0.05g |
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2680705-24-0 | 95.0% | 0.05g |
$1200.0 | 2025-03-19 | |
| Enamine | EN300-28288362-0.1g |
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2680705-24-0 | 95.0% | 0.1g |
$1257.0 | 2025-03-19 | |
| Enamine | EN300-28288362-0.25g |
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2680705-24-0 | 95.0% | 0.25g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28288362-0.5g |
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2680705-24-0 | 95.0% | 0.5g |
$1372.0 | 2025-03-19 | |
| Enamine | EN300-28288362-1.0g |
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2680705-24-0 | 95.0% | 1.0g |
$1429.0 | 2025-03-19 | |
| Enamine | EN300-28288362-2.5g |
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2680705-24-0 | 95.0% | 2.5g |
$2800.0 | 2025-03-19 | |
| Enamine | EN300-28288362-5.0g |
7-[(2,2,2-trifluoroacetamido)methyl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2680705-24-0 | 95.0% | 5.0g |
$4143.0 | 2025-03-19 |
7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid
Research Briefing on 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid (CAS: 2680705-24-0)
The compound 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid (CAS: 2680705-24-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the unique structural features of this compound, which include a trifluoroacetamido group and an imidazo1,2-apyridine core. These structural motifs are known to confer stability and bioactivity, making the compound a promising scaffold for drug development. Researchers have successfully synthesized this compound using a multi-step process involving key intermediates and optimized reaction conditions to achieve high yields and purity.
In vitro and in vivo studies have demonstrated that 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid exhibits potent inhibitory activity against specific enzymes involved in disease pathways. For instance, it has shown significant activity against kinases and proteases, which are often targeted in cancer and inflammatory diseases. The compound's mechanism of action involves binding to the active sites of these enzymes, thereby disrupting their function.
Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for its development as a therapeutic agent. Additionally, preliminary toxicity studies indicate that the compound has a manageable safety profile, with no significant adverse effects observed at therapeutic doses.
In conclusion, 7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid represents a promising candidate for further drug development. Its unique structural features, potent biological activity, and favorable pharmacokinetic properties make it a valuable compound for researchers in the field of chemical biology and medicinal chemistry. Future studies should focus on optimizing its efficacy and safety profiles through structural modifications and advanced preclinical testing.
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